

Toxicological profile and safety assessment of 19-Norepiandrosterone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 19-Norepiandrosterone

Cat. No.: B3340957

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of **19-Norepiandrosterone**

Foreword

The landscape of steroidal compounds is vast and complex, encompassing endogenous hormones, therapeutic agents, and substances of abuse. Within this spectrum, 19-norsteroids, synthetic derivatives of testosterone, occupy a significant position due to their potent anabolic properties. **19-Norepiandrosterone**, a key metabolite of the widely known anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone), serves as a critical biomarker in anti-doping and clinical toxicology.[1] Understanding its toxicological profile is not merely an academic exercise; it is fundamental for researchers in drug development, forensic science, and sports medicine to accurately assess the safety and risks associated with its parent compounds. This guide provides a comprehensive technical overview of the metabolism, toxicological implications, and a structured framework for the safety assessment of **19-Norepiandrosterone**, grounded in established scientific principles and methodologies.

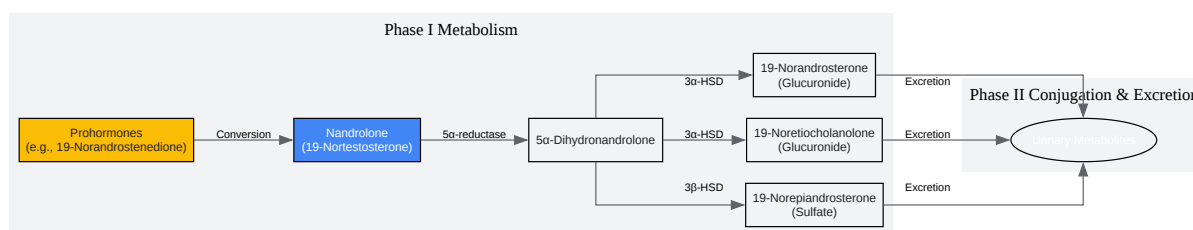
Chemical Identity and Metabolic Fate

19-Norepiandrosterone (3 β -hydroxy-5 α -estran-17-one) is an 18-carbon steroid and a terminal metabolite of nandrolone and its prohormones, such as 19-norandrostenedione.[1][2] Unlike its parent compounds, which exert significant anabolic and androgenic activity, **19-Norepiandrosterone** is primarily an inactive biomarker. Its significance lies in its utility for detecting the administration of its precursors.[1][3]

Metabolic Pathway

The biotransformation of nandrolone into its various metabolites is a multi-step enzymatic process primarily occurring in the liver. The pathway to **19-Norepiandrosterone** involves key enzymatic reactions, including reduction and conjugation.

Following administration, nandrolone undergoes reduction by 5 α -reductase, leading to the formation of 5 α -dihydronandrolone. Subsequent metabolism by 3-hydroxysteroid dehydrogenases (3-HSDs) results in the principal urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and **19-norepiandrosterone** (19-NEA).^[1] A crucial distinguishing feature of 19-NEA is its conjugation phase; it is almost exclusively excreted as a sulfate conjugate, whereas 19-NA and 19-NE are predominantly found as glucuronides.^{[1][4]} This differential conjugation is critical for developing specific and sensitive analytical methods for detection.



[Click to download full resolution via product page](#)

Metabolic conversion of nandrolone to its primary urinary metabolites.

Toxicological Profile: An Assessment Based on Class Effects

Direct toxicological studies on **19-Norepiandrosterone** are limited, as it is considered a less active metabolite. Therefore, its safety profile is best understood by examining the well-documented toxicities of its parent compound, nandrolone, and the broader class of anabolic-androgenic steroids (AAS).^[5] AAS abuse is associated with a wide range of adverse effects affecting multiple organ systems.^{[6][7][8]}

Hepatotoxicity

The liver is a primary site for steroid metabolism, making it susceptible to injury from AAS use. While 17 α -alkylated oral steroids are most commonly associated with severe liver damage, injectable esters like nandrolone decanoate are not without risk.[6] Reported hepatotoxic effects include:

- Cholestasis: Impairment of bile flow, leading to jaundice and hepatic dysfunction.[7]
- Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[6]
- Hepatic Tumors: Both benign adenomas and malignant hepatocellular carcinomas have been linked to long-term AAS use.[6][7]
- Enzyme Elevation: Clinically significant increases in serum aminotransferases (AST, ALT) are common indicators of hepatocellular damage.[7]

The underlying mechanism often involves oxidative stress within mitochondria, leading to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cellular dysfunction and death.[7]

Cardiovascular Toxicity

Cardiovascular complications are among the most serious risks of AAS abuse.[9] Millions of individuals have used illicit AAS, and the long-term cardiovascular associations are a major concern.[9] Key adverse effects include:

- Dyslipidemia: A characteristic and rapid change in lipid profiles, featuring significantly decreased high-density lipoprotein (HDL) cholesterol and increased low-density lipoprotein (LDL) cholesterol. This lipid profile is strongly pro-atherogenic.[10]
- Left Ventricular Hypertrophy: An increase in the mass of the heart's main pumping chamber, which can lead to impaired cardiac function and an increased risk of arrhythmias and sudden cardiac death.[6][9]
- Hypertension and Thrombosis: AAS can contribute to elevated blood pressure and an increased risk of blood clots (thrombosis), which can lead to myocardial infarction and stroke.[6][8]

Endocrine and Reproductive System Disruption

The administration of exogenous AAS disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a range of endocrine-related side effects.[\[11\]](#)

- **Suppression of Endogenous Testosterone:** Exogenous steroids suppress the production of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), leading to testicular atrophy and a state of hypogonadism upon cessation of use.[\[11\]](#)[\[12\]](#)
- **Infertility:** Suppression of spermatogenesis is a common consequence of AAS use.[\[8\]](#)
- **Gynecomastia:** The aromatization of some androgens to estrogens can lead to the development of breast tissue in males.[\[6\]](#)

Neuro-psychiatric and Behavioral Effects

Supraphysiological doses of AAS are known to have significant impacts on the central nervous system, potentially exerting direct neurotoxic effects.[\[8\]](#)[\[13\]](#) Behavioral and psychiatric effects may include:

- Mood disturbances, including mania, hypomania, and depression (particularly during withdrawal).[\[8\]](#)
- Increased aggression and irritability.[\[8\]](#)
- Concerns about long-term neurotoxic effects, potentially increasing the risk of early-onset dementia.[\[8\]](#)

Genotoxicity and Carcinogenicity

The potential for AAS to cause genetic damage is an area of ongoing investigation. Some studies have indicated that prolonged use of steroid hormones is correlated with mutagenicity and genotoxicity.[\[14\]](#) While a definitive link to most cancers in humans who abuse AAS is not firmly established, the potential exists, particularly given the association with hepatic neoplasms.[\[5\]](#)

System	Key Toxicological Endpoint	Common Findings with AAS Abuse	References
Hepatic	Cholestasis, Peliosis Hepatis, Tumors	Jaundice, elevated ALT/AST, blood-filled cysts, adenomas.	[6] [7]
Cardiovascular	Dyslipidemia, Ventricular Hypertrophy	Decreased HDL, increased LDL, increased heart wall thickness.	[9] [10]
Endocrine	HPG Axis Suppression, Infertility	Low endogenous testosterone, reduced sperm count, testicular atrophy.	[8] [11]
Neuro-psychiatric	Behavioral Changes, Neurotoxicity	Aggression, depression, potential neuronal cell death.	[8] [13]
Genotoxicity	DNA Damage, Mutagenicity	Evidence of clastogenic and/or aneugenic effects in some studies.	[14]

A Structured Framework for Safety Assessment

A comprehensive safety assessment of **19-Norepiandrosterone**, or any new steroidal entity, requires a multi-tiered approach, combining in vitro and in vivo methodologies. This framework allows for early hazard identification and a detailed characterization of the dose-response relationship for any observed toxicities.

Tier 1: In Vitro Toxicology

Initial screening using in vitro assays provides rapid and cost-effective data on the fundamental cytotoxic and genotoxic potential of a compound without the use of live animals.[\[15\]](#)

3.1.1 Cytotoxicity Assays

- Objective: To determine the concentration at which the compound causes cell death.
- Protocol Example (LDH Assay):
 - Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells, or primary rat hepatocytes) in 96-well plates until confluent.[\[16\]](#)[\[17\]](#)
 - Compound Exposure: Treat cells with a range of concentrations of **19-Norepiandrosterone** (e.g., 0.1 μ M to 100 μ M) for 24-48 hours. Include a vehicle control and a positive control (e.g., Triton X-100).
 - LDH Measurement: Collect the cell culture supernatant. Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
 - Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Determine the IC50 value (the concentration that causes 50% of the maximal cell death). [\[18\]](#)

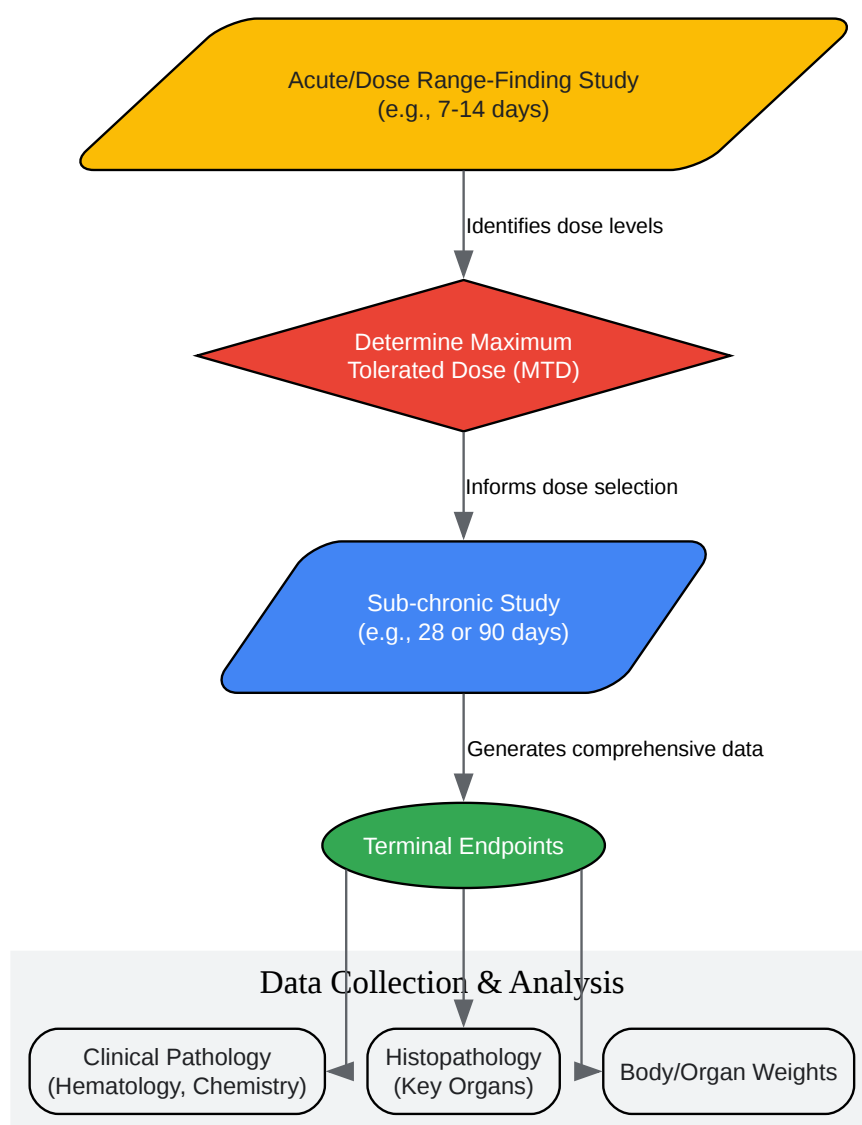
3.1.2 Genotoxicity Assays

- Objective: To assess the potential of the compound to cause DNA or chromosomal damage. [\[15\]](#)
- Protocol Example (Ames Test - Bacterial Reverse Mutation Assay):
 - Strain Selection: Use multiple strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis gene (e.g., TA98, TA100).
 - Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
 - Exposure: Plate the bacterial strains with various concentrations of **19-Norepiandrosterone** on a histidine-deficient medium.
 - Incubation: Incubate plates for 48-72 hours.

- Scoring: Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Tier 2: In Vivo Toxicology (Rodent Models)

In vivo studies are essential to understand the systemic effects of a compound and to establish a safe dose range for potential further development.[19] These studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.



[Click to download full resolution via product page](#)

General workflow for an in vivo repeat-dose toxicity study.

3.2.1 Acute and Repeat-Dose Toxicity Studies

- Objective: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity after short-term to sub-chronic exposure.[\[15\]](#)[\[19\]](#)
- Protocol Outline (28-Day Sub-chronic Rodent Study):
 - Animal Model: Use both male and female Sprague-Dawley rats or C57BL/6 mice.
 - Dosing: Administer **19-Norepiandrosterone** daily via a relevant route (e.g., oral gavage, subcutaneous injection) at three dose levels (low, mid, high) plus a vehicle control group. Doses are selected based on prior acute toxicity/MTD studies.
 - Clinical Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in activity, posture, respiration). Record body weights weekly.[\[19\]](#)
 - Clinical Pathology: At termination (Day 29), collect blood for hematology (complete blood count) and clinical chemistry analysis (liver enzymes, kidney function markers, lipid profile).
 - Necropsy and Histopathology: Perform a full necropsy. Weigh key organs (liver, kidneys, heart, spleen, gonads). Preserve these organs and others in formalin for histopathological examination by a veterinary pathologist.
 - Data Analysis: Analyze all data for statistically significant, dose-dependent changes compared to the control group. The highest dose that does not produce significant adverse effects is identified as the No-Observed-Adverse-Effect-Level (NOAEL).

Analytical Methodology for Safety and Doping Control

Accurate detection and quantification are the cornerstones of both toxicological assessment and anti-doping control. The methods must be sensitive enough to detect minute quantities of the metabolite and its conjugates in complex biological matrices like urine and plasma.

- Sample Preparation: This is a critical step. For urine, it typically involves enzymatic hydrolysis (using β -glucuronidase/arylsulfatase) to cleave the conjugate moieties, followed

by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the steroids.[1] Direct detection of conjugates is also possible with advanced methods.[20]

- Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): The historical gold standard. Requires derivatization of the steroid (e.g., trimethylsilylation) to make it volatile for GC analysis. It offers high specificity and sensitivity.[1][21]
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more modern technique that often does not require derivatization and can directly measure both free and conjugated steroids. It provides excellent sensitivity and specificity and is suitable for high-throughput analysis.[20][22]

Regulatory Status and Risk Management

19-Norepiandrosterone itself is not typically scheduled as a controlled substance. However, its parent compound, nandrolone, is classified as a Schedule III controlled substance in the United States under the Anabolic Steroid Control Act.[12] Furthermore, as a metabolite of nandrolone, **19-Norepiandrosterone** is on the World Anti-Doping Agency (WADA) Prohibited List.[2] The detection of 19-NA (a related metabolite) in an athlete's urine at a concentration greater than 2 ng/mL constitutes an adverse analytical finding, triggering a doping violation investigation.[1][3]

Risk management for individuals using non-prescribed AAS involves education on the significant health consequences and harm minimization strategies, such as regular health monitoring (blood tests for liver function, lipids, and hematocrit) and seeking medical guidance.[23][24]

Conclusion

While **19-Norepiandrosterone** is primarily viewed as an inactive biomarker, its toxicological profile is inextricably linked to that of its potent anabolic precursors. The safety assessment of this metabolite and any related novel compounds must be contextualized within the well-established and severe multi-organ toxicity associated with the AAS class. A systematic approach, beginning with in vitro screening for cytotoxicity and genotoxicity and progressing to comprehensive in vivo studies to determine systemic effects and establish a NOAEL, is

imperative. This rigorous scientific framework is essential for researchers to characterize risk, inform regulatory decisions, and ensure the safety of novel therapeutic agents while also providing a clear basis for understanding the dangers of AAS abuse.

References

- DergiPark. (n.d.). CARDIOTOXIC EFFECTS OF ANABOLIC-ANDROGENIC STEROIDS.
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. *British Journal of Sports Medicine*, 40(Suppl 1), i2-i5.
- World Anti-Doping Agency. (n.d.). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone.
- Baggish, A. L., et al. (2017). Cardiovascular Toxicity of Illicit Anabolic-Androgenic Steroid Use. *Circulation*, 135(21), 1991-2002.
- Neri, M., et al. (2022). Anabolic androgenic steroid-induced liver injury: An update. *World Journal of Hepatology*, 14(7), 1373-1386.
- Björkhem, I., & Ek, H. (1983). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. *Journal of Steroid Biochemistry*, 18(4), 481-487.
- World Anti-Doping Agency. (n.d.). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS.
- Segura, J., et al. (2009). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. *Steroids*, 74(3), 335-343.
- ResearchGate. (n.d.). Significance of 19-norandrosterone in athletes' urine samples | Request PDF.
- Ganesan, K., & Bhasin, S. (2018). Health Threat Posed by the Hidden Epidemic of Anabolic Steroid Use and Body Image Disorders Among Young Men. *The Journal of Clinical Endocrinology & Metabolism*, 103(11), 3953-3956.
- Pozo, O. J., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. *Journal of Mass Spectrometry*, 42(6), 785-794.
- World Anti-Doping Agency. (n.d.). Investigation of the Metabolic Fate of Nandrolone's Prohormone 19-Nor-DHEA.
- Wikipedia. (n.d.). 19-Norandrosterone.
- ResearchGate. (n.d.). Nandrolone androgenic hormone presents genotoxic effects in different cells of mice | Request PDF.
- Basile, G., et al. (2013). Supraphysiological doses of performance enhancing anabolic-androgenic steroids exert direct toxic effects on neuron-like cells. *Journal of Neuroscience*

Research, 91(1), 130-136.

- MuriGenics. (n.d.). Toxicology.
- Welder, A. A., Robertson, J. W., & Melchert, R. B. (1995). Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures. *Journal of Pharmacological and Toxicological Methods*, 33(4), 187-195.
- Frontiers. (n.d.). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity.
- ResearchGate. (n.d.). (PDF) Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity.
- Sagoe, D., et al. (2024). Managing risks and harms associated with the use of anabolic steroids: a qualitative study. *Harm Reduction Journal*, 21(1), 1-13.
- Anabolic Steroids. (n.d.). GP Guide to harm minimisation for patients using non-prescribed anabolic-androgenic steroids (AAS) and other performance and image enhancing drugs (PIEDs).
- Wikipedia. (n.d.). Nandrolone.
- National Center for Biotechnology Information. (2022). Anabolic Steroid Toxicity.
- Graham, S., & Kennedy, M. (1990). Recent developments in the toxicology of anabolic steroids. *Drug Safety*, 5(6), 458-476.
- Zádor, E., et al. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. *Frontiers in Pharmacology*, 9, 825.
- Federal Register. (2023, August 1). Implementation of the Designer Anabolic Steroid Control Act of 2014.
- Aurigene Pharmaceutical Services. (n.d.). Toxicology.
- National Center for Biotechnology Information. (n.d.). Anabolic Steroid Use Disorder.
- Shankara-Narayana, N., et al. (2020). Diagnosis and Management of Anabolic Androgenic Steroid Use. *The Journal of Clinical Endocrinology & Metabolism*, 105(6), 1769-1789.
- ResearchGate. (n.d.). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
- ResearchGate. (n.d.). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing | Request PDF.
- ResearchGate. (n.d.). Positive Doping Cases with Norandrosterone after Application of Contaminated Nutritional Supplements | Request PDF.
- National Center for Biotechnology Information. (n.d.). Anabolic–androgenic steroids: How do they work and what are the risks?.
- ResearchGate. (n.d.). Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise | Request PDF.

- Geyer, H., et al. (2019). Anabolic–androgenic steroids: How do they work and what are the risks?. *Frontiers in Endocrinology*, 10, 853.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Significance of 19-norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the toxicology of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]
- 11. Anabolic Steroid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anabolic Steroid Use Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 23. researchgate.net [researchgate.net]
- 24. snhn.net [snhn.net]
- To cite this document: BenchChem. [Toxicological profile and safety assessment of 19-Norepiandrosterone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340957#toxicological-profile-and-safety-assessment-of-19-norepiandrosterone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com